molecular formula C10H9FO B066418 1-(4-Fluorocuban-1-yl)ethanone CAS No. 167496-70-0

1-(4-Fluorocuban-1-yl)ethanone

Cat. No. B066418
CAS RN: 167496-70-0
M. Wt: 164.18 g/mol
InChI Key: LNZNCPRIWMAETI-UHFFFAOYSA-N
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Description

1-(4-Fluorocuban-1-yl)ethanone is a chemical compound that belongs to the family of cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. It is commonly referred to as 4-FCV and is structurally similar to other cathinones such as 4-MEC and 4-MMC. The compound has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-Fluorocuban-1-yl)ethanone involves the inhibition of the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in an increase in their concentration in the synaptic cleft, leading to increased stimulation of the central nervous system. The compound has also been found to have affinity for the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. The compound has been found to increase the release of dopamine, serotonin, and norepinephrine, leading to increased stimulation of the central nervous system. This can result in effects such as increased alertness, euphoria, and increased heart rate and blood pressure. The compound has also been found to have potential neuroprotective effects, which may make it useful in treating various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorocuban-1-yl)ethanone in lab experiments is its relatively simple synthesis method. The compound is also readily available from various chemical suppliers. However, one limitation is the lack of information on its long-term effects on the central nervous system. Additionally, the compound has not been extensively studied in vivo, which limits its potential use in animal studies.

Future Directions

1-(4-Fluorocuban-1-yl)ethanone has the potential to be used in various scientific research applications in the future. One potential direction is its use in investigating the effects of cathinones on neurotransmitter release and uptake. Additionally, the compound may have potential use in treating various neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-Fluorocuban-1-yl)ethanone involves the reaction of 4-Fluorocinnamic acid with ethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.

Scientific Research Applications

1-(4-Fluorocuban-1-yl)ethanone has been studied extensively for its potential use in scientific research. It has been found to have a similar mechanism of action to other cathinones, such as 4-MEC and 4-MMC, which act as monoamine transporters. The compound has been used in studies investigating the effects of cathinones on neurotransmitter release and uptake, as well as their potential use in treating various neurological disorders.

properties

CAS RN

167496-70-0

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-(4-fluorocuban-1-yl)ethanone

InChI

InChI=1S/C10H9FO/c1-2(12)9-3-6-4(9)8-5(9)7(3)10(6,8)11/h3-8H,1H3

InChI Key

LNZNCPRIWMAETI-UHFFFAOYSA-N

SMILES

CC(=O)C12C3C4C1C5C2C3C45F

Canonical SMILES

CC(=O)C12C3C4C1C5C2C3C45F

synonyms

Ethanone, 1-(4-fluoropentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI)

Origin of Product

United States

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